![molecular formula C17H17FN4O3S B2377657 2-(2-fluorobenzyl)-6-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 1251698-43-7](/img/structure/B2377657.png)
2-(2-fluorobenzyl)-6-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
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Overview
Description
This compound is part of a novel series of [1,2,4]triazolo[4,3-a]pyridine sulfonamides . It has been investigated for its potential as an antimalarial agent . The molecular formula of the compound is C17H17FN4O3S and it has a molecular weight of 376.41.
Synthesis Analysis
The compound was part of a library of 1561 compounds that were designed and synthesized for the development of new and potent antimalarial drugs . The synthesis involved the use of both virtual screening and molecular docking methods using falcipain-2 as a target enzyme .Molecular Structure Analysis
The compound contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This saturated scaffold allows for efficient exploration of the pharmacophore space due to sp3-hybridization . It also contributes to the stereochemistry of the molecule and provides increased three-dimensional coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The compound was part of a library that was synthesized and evaluated for their antimalarial activity in vitro against Plasmodium falciparum . The exact chemical reactions involved in the synthesis of this compound are not specified in the available sources.Physical And Chemical Properties Analysis
The compound is a beige solid . Further physical and chemical properties such as density, melting point, and boiling point are not specified in the available sources.Scientific Research Applications
Synthesis and Chemical Properties
Research on compounds structurally similar to 2-(2-fluorobenzyl)-6-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one highlights their synthesis and chemical properties. For instance, studies on N-benzylpyrrolo[2,3-d]-, pyrazolo[3,4-d]-, and triazolo[4,5-d]pyrimidines reveal insights into the synthesis processes and the impact of structural variations on activity. These analogues, although less active in certain bioactivities compared to their parent compounds, provide a foundational understanding of how structural changes can influence chemical properties and activities (J. Kelley et al., 1995).
Biological Activities
The scope of research extends to exploring the biological activities of compounds within this chemical class. For example, [1,2,4]triazolo[4,3-a]pyridine sulfonamides have been investigated for their potential as antimalarial agents. Studies involving the synthesis and in vitro evaluation of these compounds against Plasmodium falciparum have shown promising antimalarial activity, suggesting a potential pathway for future antimalarial drug discovery (V. R. Karpina et al., 2020).
Antimicrobial and Antifungal Applications
Another significant area of research is the antimicrobial and antifungal activities of [1,2,4]triazolo[1,5-a]pyridine derivatives. A study on thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]-pyridine-9-carbonitrile derivatives demonstrated significant biological activity against various bacterial and fungal strains, underlining the therapeutic potential of these compounds in treating infectious diseases (M. Suresh et al., 2016).
Anticancer and Tubulin Inhibition
The anticancer properties of [1,2,4]triazolo[1,5-a]pyridines, particularly their unique mechanism of tubulin inhibition, represent another critical research dimension. A study on triazolopyrimidines as anticancer agents identified that these compounds promote tubulin polymerization without competing with paclitaxel, offering a novel avenue for cancer treatment through a distinct mechanism of action (N. Zhang et al., 2007).
Mechanism of Action
Target of Action
Similar compounds have been found to inhibitCyclin-Dependent Kinase 2 (CDK2) , a protein that plays a crucial role in cell cycle regulation.
Mode of Action
Compounds with similar structures have been found to inhibit cdk2, thereby affecting cell cycle progression . The compound likely interacts with its target, leading to changes in the target’s function or activity.
Biochemical Pathways
Inhibition of cdk2 can affect the cell cycle, particularly the transition from the g1 phase to the s phase . This can lead to cell cycle arrest and potentially induce apoptosis in cancer cells.
Result of Action
Similar compounds have shown cytotoxic activities against various cancer cell lines . The inhibition of CDK2 can lead to cell cycle arrest and potentially induce apoptosis in cancer cells .
properties
IUPAC Name |
2-[(2-fluorophenyl)methyl]-6-pyrrolidin-1-ylsulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN4O3S/c18-15-6-2-1-5-13(15)11-22-17(23)21-12-14(7-8-16(21)19-22)26(24,25)20-9-3-4-10-20/h1-2,5-8,12H,3-4,9-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFHPALDQMZSSEE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CN3C(=NN(C3=O)CC4=CC=CC=C4F)C=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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